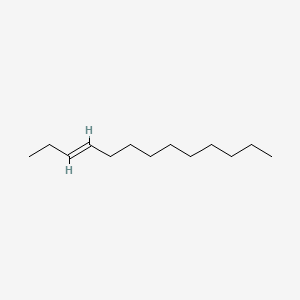

trans-3-Tridecene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-3-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene, specifically a tridecene, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain. The “trans” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of Alkynes: One common method to synthesize trans-3-Tridecene is through the partial hydrogenation of 3-tridecyne using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond while maintaining the trans configuration.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of longer-chain alkynes or the oligomerization of ethylene followed by selective isomerization to achieve the trans configuration .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-Tridecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

Reduction: Although less common, the double bond in this compound can be reduced to form tridecane using hydrogen gas and a metal catalyst.

Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Bromine or chlorine in the presence of light or a radical initiator.

Major Products:

Epoxides and diols: from oxidation.

Tridecane: from reduction.

Dihalides: from halogenation.

Scientific Research Applications

Chemistry:

- Used as a model compound in studies of alkene reactivity and stereochemistry.

- Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

- Investigated for its potential use in the synthesis of biologically active compounds.

- Studied for its interactions with biological membranes due to its hydrophobic nature.

Industry:

- Utilized in the production of lubricants and surfactants.

- Acts as a precursor in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3-Tridecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

cis-3-Tridecene: The cis isomer of 3-Tridecene, where the hydrogen atoms on the double-bonded carbons are on the same side, resulting in a more bent structure.

3-Tetradecene: A similar alkene with one additional carbon atom in the chain.

3-Dodecene: A similar alkene with one fewer carbon atom in the chain.

Uniqueness:

- The trans configuration of trans-3-Tridecene provides it with distinct physical properties, such as a higher melting point and different reactivity compared to its cis isomer.

- Its linear structure makes it more suitable for certain industrial applications, such as in the production of lubricants and surfactants .

Properties

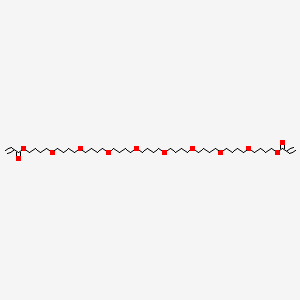

CAS No. |

41446-57-5 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(E)-tridec-3-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h5,7H,3-4,6,8-13H2,1-2H3/b7-5+ |

InChI Key |

OMBXNSHDJUALCV-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CC |

Canonical SMILES |

CCCCCCCCCC=CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)